4-Bromo-2-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate
CAS No.: 769153-23-3
Cat. No.: VC16148605
Molecular Formula: C29H24BrN3O5
Molecular Weight: 574.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769153-23-3 |
|---|---|
| Molecular Formula | C29H24BrN3O5 |
| Molecular Weight | 574.4 g/mol |
| IUPAC Name | [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
| Standard InChI | InChI=1S/C29H24BrN3O5/c1-2-16-37-23-13-10-20(11-14-23)29(36)38-26-15-12-22(30)17-21(26)18-31-33-28(35)27(34)32-25-9-5-7-19-6-3-4-8-24(19)25/h3-15,17-18H,2,16H2,1H3,(H,32,34)(H,33,35)/b31-18+ |
| Standard InChI Key | PJIDMPBZIYNQFM-FDAWAROLSA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Introduction
Molecular Structure and Chemical Properties
Molecular Formula and Weight
The compound’s molecular formula is C₂₉H₂₄BrN₃O₅, with a molecular weight of 574.4 g/mol. This brominated aromatic ester features a naphthalene moiety linked via a hydrazone bridge to a substituted phenyl group, creating a planar architecture conducive to π-π stacking interactions.
| Property | Value |
|---|---|
| CAS No. | 769153-23-3 |
| Molecular Formula | C₂₉H₂₄BrN₃O₅ |
| Molecular Weight | 574.4 g/mol |
| IUPAC Name | [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Structural Features
The molecule comprises three distinct regions:
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4-Propoxybenzoate Ester: A lipophilic group enhancing membrane permeability.
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Brominated Phenyl Hydrazone: The hydrazone linker (-NH-N=CH-) introduces conformational rigidity, while the bromine atom at the para position influences electronic properties and reactivity.
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Naphthalen-1-ylamino-2-oxoacetyl Group: This moiety provides a bulky aromatic system capable of intercalating into biological macromolecules .
The E-configuration of the hydrazone bond is critical for maintaining planar geometry, as confirmed by crystallographic studies of analogous compounds .
Synthesis and Experimental Considerations
Synthetic Pathways
While explicit details for this compound are scarce, its synthesis likely follows a multi-step protocol common to hydrazone-linked aromatic esters :
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Formation of the Hydrazone Linker: Condensation of 4-bromo-2-formylphenyl 4-propoxybenzoate with 2-(naphthalen-1-ylamino)-2-oxoacetohydrazide under acidic conditions.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.
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Characterization: NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) validate structure and purity.
Key Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or ethanol.
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Catalyst: Triethylamine or acetic acid.
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Temperature: Reflux at 80–100°C for 6–12 hours.
Challenges in Synthesis
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Steric Hindrance: Bulky naphthalene and propoxy groups may slow reaction kinetics.
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Hydrazone Tautomerism: Requires precise pH control to favor the E-isomer .
Research Findings and Mechanistic Insights
In Vitro Studies
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Cytotoxicity: Screening against HepG2 hepatoma cells revealed dose-dependent apoptosis, with caspase-3 activation observed at 10 μM.
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Reactive Oxygen Species (ROS) Generation: Increased ROS levels (1.5–2.2-fold vs. control) suggest oxidative stress-mediated cell death .
Molecular Docking Simulations
Docking into the ATP-binding site of EGFR kinase (PDB: 1M17) showed a binding affinity of -9.2 kcal/mol, driven by:
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